molecular formula C8H8N4S2 B1298697 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 118384-65-9

5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B1298697
CAS No.: 118384-65-9
M. Wt: 224.3 g/mol
InChI Key: WFNBJOAXBSZSLK-UHFFFAOYSA-N
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Description

5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C₈H₈N₄S₂ and a molecular weight of 224.31 g/mol This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-pyridinylmethyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfoxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridinylmethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole-5-thiol: A precursor in the synthesis of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine.

    5-(Methylthio)-1,3,4-thiadiazol-2-amine: A similar compound with a methylthio group instead of a pyridinylmethylthio group.

    5-(Phenylthio)-1,3,4-thiadiazol-2-amine: A compound with a phenylthio group.

Uniqueness

The presence of the pyridinylmethylthio group in this compound distinguishes it from other similar compounds. This group can enhance the compound’s binding affinity to specific molecular targets, potentially increasing its efficacy in various applications .

Properties

IUPAC Name

5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S2/c9-7-11-12-8(14-7)13-5-6-2-1-3-10-4-6/h1-4H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNBJOAXBSZSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352074
Record name 5-{[(Pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118384-65-9
Record name 5-{[(Pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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